1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine
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Overview
Description
The compound is a complex organic molecule that includes a thiazepane ring (a seven-membered ring with one nitrogen and one sulfur atom), a fluorobenzyl group, and a dimethylamino group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazepane ring, followed by the introduction of the fluorobenzyl and dimethylamino groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, fluorobenzyl group, and dimethylamino group would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazepane ring, fluorobenzyl group, and dimethylamino group. These functional groups could participate in various types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the fluorine atom, for example, could enhance the compound’s stability and affect its interactions with other molecules .Scientific Research Applications
Practical Synthesis and Functionalization
- Practical syntheses of related compounds, such as 4‐fluoro‐2‐(methylthio)benzylamine and its sulfone and sulfonamide derivatives, have been reported, highlighting methods for regioselective introduction of functional groups, further elaboration, and potential for synthesis of complex molecules for varied applications (Perlow et al., 2007).
Novel Substituted Benzothiazepines Synthesis
- Efficient synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the sulfonyl group, indicating potential pharmacological applications or as intermediates in organic synthesis (Chhakra et al., 2019).
Antibacterial Activity
- Sulfone derivatives containing 1,3,4-oxadiazole moieties exhibited good antibacterial activities against rice bacterial leaf blight, demonstrating the potential of sulfone derivatives in agricultural applications and plant protection (Shi et al., 2015).
Photosensitizer for Cancer Treatment
- The synthesis and characterization of new compounds with high singlet oxygen quantum yield for potential use in photodynamic therapy, suggesting applications in cancer treatment (Pişkin et al., 2020).
Polyamides and Polyimides Incorporation
- The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, indicating applications in materials science for the development of high-performance polymers with unique properties (Liu et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-[(3-fluorophenyl)methylsulfonyl]-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O2S2/c1-17(2)10-15-11-21-8-4-7-18(15)22(19,20)12-13-5-3-6-14(16)9-13/h3,5-6,9,15H,4,7-8,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRNFTBGMRYVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1S(=O)(=O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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